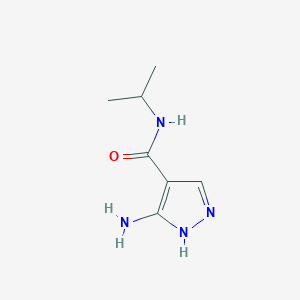

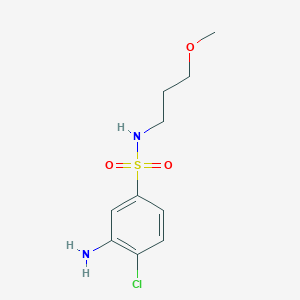

![molecular formula C11H25N3 B1523159 [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine CAS No. 1021241-95-1](/img/structure/B1523159.png)

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Vue d'ensemble

Description

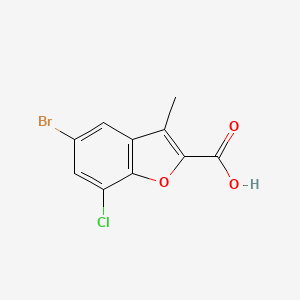

“[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine” is an organic compound with the CAS Number: 1021241-95-1 . It is commonly used in scientific research and industry due to its unique chemical and physical properties.

Molecular Structure Analysis

The IUPAC name of this compound is N1- [ (1-ethyl-2-pyrrolidinyl)methyl]-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code is 1S/C11H25N3/c1-4-14-8-5-6-11 (14)10-12-7-9-13 (2)3/h11-12H,4-10H2,1-3H3 . The molecular weight is 199.34 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Polymer Chemistry and Materials Science

Selective Quaternization of Diblock Copolymers : Research by Bütün, Armes, and Billingham (2001) focuses on the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. This process yields novel cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media, demonstrating significant potential for responsive material applications Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers.

Fluorescent Probes for CO2 Detection : Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the quantitative detection of low levels of CO2. This work demonstrates the compound's application in developing novel methods for the selective, real-time, and quantitative detection of CO2, which is essential for biological and medical applications A fluorescent probe with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels.

Environmental Technology

Synthesis of Amines for CO2 Capture : Singto et al. (2016) focused on synthesizing new tertiary amines with variations in alkyl chain length and the presence of hydroxyl groups to enhance carbon dioxide capture performance. The study evaluates the effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration of CO2. This research highlights the potential of using synthesized amines for improved post-combustion CO2 capture processes Synthesis of new amines for enhanced carbon dioxide (CO2) capture performance: The effect of chemical structure on equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration.

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Propriétés

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-4-14-8-5-6-11(14)10-12-7-9-13(2)3/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVVDZONFGZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

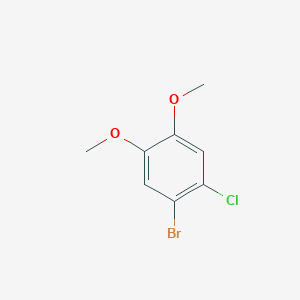

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)